molecular formula C12H15NO4 B1393495 2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid CAS No. 1215846-28-8

2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid

Cat. No. B1393495
M. Wt: 237.25 g/mol
InChI Key: VLIWXVRVXQXXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid is a chemical compound with the molecular formula C12H15NO4 . It falls under the category of Carboxylic Acids and Pyridines .

Scientific Research Applications

  • Synthesis of Pyran Derivatives

    • Application : Pyran derivatives are synthesized using a multicomponent reaction (MCR) approach . This method is efficient, cost-effective, and environmentally friendly .
    • Method : The synthesis involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .
    • Results : The synthesized pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
  • Histone Deacetylase (HDAC) Inhibitors

    • Application : Compounds similar to “2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid” have been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
    • Method : The synthesis involves the addition of a carbonyl group to 2H-pyran or 4H-pyran .
    • Results : The synthesized compounds serve as HDAC inhibitors, which have potential therapeutic applications in cancer treatment .
  • Synthesis of Pyran Derivatives

    • Application : Pyran derivatives are synthesized using a multicomponent reaction (MCR) approach . This method is efficient, cost-effective, and environmentally friendly .
    • Method : The synthesis involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .
    • Results : The synthesized pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
  • Histone Deacetylase (HDAC) Inhibitors

    • Application : Compounds similar to “2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid” have been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
    • Method : The synthesis involves the addition of a carbonyl group to 2H-pyran or 4H-pyran .
    • Results : The synthesized compounds serve as HDAC inhibitors, which have potential therapeutic applications in cancer treatment .

properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-1-4-13-11(7-10)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIWXVRVXQXXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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